molecular formula C14H16N2O3S2 B12461905 Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate

Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B12461905
M. Wt: 324.4 g/mol
InChI Key: CEPZOGQJINUYRY-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the Acetamido Group: The thiazole derivative is then reacted with an appropriate acylating agent to introduce the acetamido group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE: is similar to other thiazole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 4-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C14H16N2O3S2/c1-2-19-13(18)10-3-5-11(6-4-10)16-12(17)9-21-14-15-7-8-20-14/h3-6H,2,7-9H2,1H3,(H,16,17)

InChI Key

CEPZOGQJINUYRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NCCS2

Origin of Product

United States

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